molecular formula C20H19BrN4O3 B1683887 Sepantronium bromide CAS No. 781661-94-7

Sepantronium bromide

Cat. No. B1683887
M. Wt: 443.3 g/mol
InChI Key: QBIYUDDJPRGKNJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sepantronium bromide, also known as YM155, is a potent, selective small-molecule inhibitor of survivin . Survivin is an anti-apoptotic protein often overexpressed in cancer cells, making it a logical target for potential cancer treatment .


Molecular Structure Analysis

The molecular formula of Sepantronium bromide is C20H19BrN4O3 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.


Chemical Reactions Analysis

Sepantronium bromide has been reported to suppress survivin expression in a dose and time-dependent manner, causing broad-range apoptosis . It also induces DNA damage, which is another anticancer mechanism of this drug .


Physical And Chemical Properties Analysis

Sepantronium bromide is a powder with a molecular weight of 443.29 .

Scientific Research Applications

Cancer Treatment Research

Sepantronium Bromide, also known as YM155, has been extensively studied in the context of cancer treatment. Research has shown that Sepantronium Bromide acts as a survivin suppressant. Survivin is a protein that inhibits apoptosis (cell death) and is often overexpressed in cancer cells, contributing to tumor growth and resistance to chemotherapy. For example, Kelly et al. (2013) conducted a phase I/II study to examine the safety and efficacy of Sepantronium Bromide in combination with carboplatin and paclitaxel in patients with advanced non-small-cell lung cancer. The study concluded that while the treatment was well-tolerated, it did not significantly improve response rates in advanced non-small-cell lung cancer (Kelly et al., 2013).

Pharmacokinetic Modeling

The pharmacokinetics of Sepantronium Bromide have also been a subject of research. Aoyama et al. (2012) characterized the population pharmacokinetics of Sepantronium Bromide in patients with various types of cancer, including non-small cell lung cancer, hormone-refractory prostate cancer, and unresectable stage III or IV melanoma. The study highlighted the importance of factors like creatinine clearance and cancer type on the clearance of Sepantronium Bromide, providing insights for optimizing therapeutic efficacy and minimizing toxicity in cancer therapy (Aoyama et al., 2012).

Understanding Mechanisms of Action

Investigations into the mechanisms of action of Sepantronium Bromide have revealed interesting insights. For instance, Wani et al. (2018) discovered that Sepantronium Bromide causes oxidative DNA damage upon reductive activation, a mechanism distinct from typical quinone behavior. This understanding is crucial for formulating effective drug combinations and selecting appropriate cancer types for treatment (Wani et al., 2018).

Improving Drug Delivery and Efficacy

Research has also focused on improving the delivery and efficacy of Sepantronium Bromide. For example, Kawano et al. (2014) explored the encapsulation of Sepantronium Bromide in polyethylene glycol-coated liposomes, which extended the drug's half-life and enhanced tumor accumulation. This liposomal formulation showed potential as a new dosage form of YM155 that could be more convenient and effective for users (Kawano et al., 2014).

Predictive Biomarkers and Imaging Studies

Predictive biomarkers and imaging studies using Sepantronium Bromide have also been a focus. Mitsuoka et al. (2018) investigated the use of 11C-labeled YM155 as a PET tracer to assess tumor uptake and response to treatment. This approach could potentially help identify patients who would respond to YM155 treatment, enhancing personalized medicine in cancer therapy (Mitsuoka et al., 2018).

Safety And Hazards

Sepantronium bromide is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Understanding the molecular mechanism of action of Sepantronium bromide is of vital importance for modern personalized medicine involving the selection of responsive patients and possible treatment combinations . The development of effective therapeutic modalities that target quiescent cancer cells may enable new cancer treatments to prevent cancer progression and recurrence .

properties

IUPAC Name

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIYUDDJPRGKNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228817
Record name Sepantronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sepantronium bromide

CAS RN

781661-94-7
Record name Sepantronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781661-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sepantronium bromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sepantronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPANTRONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sepantronium bromide
Reactant of Route 2
Reactant of Route 2
Sepantronium bromide
Reactant of Route 3
Reactant of Route 3
Sepantronium bromide
Reactant of Route 4
Reactant of Route 4
Sepantronium bromide
Reactant of Route 5
Sepantronium bromide
Reactant of Route 6
Sepantronium bromide

Citations

For This Compound
723
Citations
RJ Kelly, A Thomas, A Rajan, G Chun… - Annals of oncology, 2013 - Elsevier
… of sepantronium bromide has been demonstrated to be mediated through a 2-Kb promoter region of the survivin gene. Treatment with sepantronium bromide … sepantronium bromide …
Number of citations: 155 www.sciencedirect.com
V Wagner, D Hose, A Seckinger, L Weiz, T Meißner… - Oncotarget, 2014 - ncbi.nlm.nih.gov
… the cytotoxicity and mechanism of action of and some potential combination partners for the novel small molecule suppressant of survivin, YM155, now called sepantronium bromide. …
Number of citations: 39 www.ncbi.nlm.nih.gov
R Kudchadkar, S Ernst, B Chmielowski… - Cancer …, 2015 - Wiley Online Library
Survivin is a microtubule‐associated protein believed to be involved in preserving cell viability and regulating tumor cell mitosis, and it is overexpressed in many primary tumor types, …
Number of citations: 43 onlinelibrary.wiley.com
A Kita, K Mitsuoka, N Kaneko, M Nakata… - … of Pharmacology and …, 2012 - ASPET
… Here, we evaluated the antitumor effects of a combination treatment involving sepantronium bromide (YM155), a first-in-class survivin suppressant, and rituximab in B-NHL xenograft …
Number of citations: 48 jpet.aspetjournals.org
S Gholizadeh, EM Dolman, R Wieriks… - Pharmaceutical …, 2018 - Springer
Purpose Sepantronium bromide (YM155) is a hydrophilic quaternary compound that cannot be administered orally due to its low oral bioavailability; it is furthermore rapidly eliminated …
Number of citations: 29 link.springer.com
T Yamauchi, N Nakamura, M Hiramoto, M Yuri… - Biochemical and …, 2012 - Elsevier
YM155, a small-molecule survivin suppressant, specifically binds to the transcription factor ILF3, which regulates the expression of survivin[1]. In this experiment we have demonstrated …
Number of citations: 77 www.sciencedirect.com
D Ganbat, BE Jugder, L Ganbat, M Tomoeda… - …, 2022 - cdn.techscience.cn
… Among the candidate drugs, YM155 (sepantronium bromide) is a selective inhibitor of survivin gene expression that has been comprehensively evaluated in both preclinical and clinical …
Number of citations: 3 cdn.techscience.cn
TH Wani, S Surendran, A Jana… - Chemical Research …, 2018 - ACS Publications
Sepantronium bromide (YM155) is a small molecule antitumor agent currently in phase II clinical trials. Although developed as survivin suppressor, YM155’s primary mode of action has …
Number of citations: 25 pubs.acs.org
H Kawano, K Shakushiro, M Nakata, A Kita… - European Journal of …, 2014 - Elsevier
Sepantronium bromide (YM155) exhibits time-dependent antitumor activity, although the plasma half-life of YM155 after a bolus intravenous (iv) administration is very short. Therefore, …
Number of citations: 14 www.sciencedirect.com
TH Wani, G Chowdhury, A Chakrabarty - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
Survivin is a lucrative broad-spectrum drug target for different cancer types, including triple negative breast cancer (TNBC). Sepantronium bromide (YM155) is the first of its class of …
Number of citations: 4 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.